2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine -

2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-4627288
CAS Number:
Molecular Formula: C10H8N4S
Molecular Weight: 216.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

cis-[PtCl2(4,7-H-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine)2]·2H2O

Compound Description: This compound is a cisplatin analogue with the formula cis-[PtCl2(Hmtpo-N3)2]·2H2O, where Hmtpo stands for 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine. [] It demonstrates moderate antitumor activity against breast carcinoma and a significant and selective cytotoxic effect against ovarian carcinoma. [] Research suggests that it binds to the N7 atoms of two guanines on the same DNA strand, forming intrastrand cross-linked adducts and causing conformational changes that bring the guanines closer together. []

Relevance: This compound is structurally related to 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine as they share the core [, , ]triazolo[1,5-a]pyrimidine scaffold. The major difference lies in the substituents at the 2 and 7 positions of the scaffold. In the cisplatin analogue, the 2 position is unsubstituted, while the 7 position features a 5-methyl-7-oxo substituent, forming a bicyclic system. The presence of the platinum(II) center and its coordination to the Hmtpo ligand define this compound as a metal complex, unlike the target compound.

Reference Link 1: https://www.semanticscholar.org/paper/85280b58b7c23a9b1eff278eb8f2061aea267fff

cis-[Pt(C6F5)2(HmtpO)2] (Head-to-Head Atropisomer)

Compound Description: This platinum(II) complex features two pentafluorophenyl (C6F5) ligands and two HmtpO ligands (HmtpO = 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine) in a cis configuration. [] It exists as a head-to-head atropisomer in the solid state. [] This compound displays potent antitumor activity, exhibiting about 8-fold higher activity than cisplatin against the T47D breast cancer cell line and very low resistance factors against the A2780 ovarian cancer cell line, which has acquired resistance to cisplatin. []

Relevance: This compound is structurally related to 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine through the common [, , ]triazolo[1,5-a]pyrimidine core structure. While both feature substituents at the 7 position, the cisplatin analogue incorporates a 5-methyl-7-oxo substituent, creating a bicyclic system. The target compound, on the other hand, possesses a 3-thienyl group at the 7 position. This platinum complex, similar to the previous compound, is characterized by the platinum(II) center and its coordination to the HmtpO ligands, differentiating it from the target compound.

Reference Link 2: https://www.semanticscholar.org/paper/cece610f30c32c4aef19dba3e3a3ee7f1d4c8f0f

5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp)

Compound Description: This compound serves as a ligand in platinum(II) complexes, forming mononuclear chlorido platinum(II) complexes such as cis-[PtCl2(ibmtp)2], cis-[PtCl2(dmso)(ibmtp)], and cis-[PtCl2(ibmtp)(NH3)]. [] These complexes have shown promising in vitro cytotoxic activity against various human tumor cell lines. []

Relevance: 5-methyl-7-isobutyl-1,2,4-triazolo[1,5-a]pyrimidine (ibmtp) is directly related to 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine due to the shared [, , ]triazolo[1,5-a]pyrimidine scaffold. Both possess a methyl group at the 2-position. The key difference lies in the substituent at the 7-position, with ibmtp having an isobutyl group and the target compound having a 3-thienyl group.

Reference Link 4: https://www.semanticscholar.org/paper/a2937681a3cf1b31ee67d42c4da5c97e173f32c4

7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

Compound Description: This class of compounds is synthesized via the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones. [] They represent a privileged scaffold in medicinal chemistry and hold potential for the development of biologically active compounds. [] Notably, compound 20 within this class exhibits a promising ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization. []

Relevance: This class of compounds is structurally related to 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine due to the common [, , ]triazolo[1,5-a]pyrimidine core. They both feature a methyl group at the 2-position and an aryl substituent at the 7-position. While the target compound specifically has a 3-thienyl group at the 7-position, this class encompasses a broader range of aryl substituents.

Reference Link 6: https://www.semanticscholar.org/paper/c844632a61189cf1624f306cf220921f3f80838e

5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

Compound Description: This class of compounds is synthesized through the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-2-buten-1-ones. [] These compounds, similar to their 7-aryl counterparts, represent a privileged scaffold in medicinal chemistry with potential for biological activity. []

Relevance: This class of compounds shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine. The key structural similarity lies in the presence of a methyl group at the 7-position and an aryl substituent at the 5-position. While the target compound has a 3-thienyl group at the 7-position, this class includes a diverse range of aryl substituents at the 5-position.

Properties

Product Name

2-methyl-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

2-methyl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C10H8N4S/c1-7-12-10-11-4-2-9(14(10)13-7)8-3-5-15-6-8/h2-6H,1H3

InChI Key

QXVONZAQYAWCKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=N1)C3=CSC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.